molecular formula C13H15Cl3N4O3S B11947731 2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide

2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide

Cat. No.: B11947731
M. Wt: 413.7 g/mol
InChI Key: IFWUVYVUKGETIM-UHFFFAOYSA-N
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Description

2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide is a complex organic compound with the molecular formula C11H18Cl3N3O3S2. This compound is notable for its unique structure, which includes a trichloromethyl group, a nitroaniline moiety, and a carbothioyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide typically involves multiple steps. One common method includes the reaction of 2-methylpropanamide with 2,2,2-trichloroethyl isocyanate to form an intermediate. This intermediate is then reacted with 3-nitroaniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of specialized equipment to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The trichloromethyl group can be reduced to a methyl group.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Methyl derivatives: Formed by the reduction of the trichloromethyl group.

    Substituted derivatives: Formed by substitution reactions at the nitro group.

Scientific Research Applications

2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichloromethyl group can also participate in various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbothioyl}amino)ethyl)propanamide
  • 2-methyl-N-(2,2,2-trichloro-1-{[(4-morpholinylcarbothioyl)amino]ethyl)propanamide
  • 2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino)ethyl)propanamide

Uniqueness

2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide is unique due to the presence of the nitroaniline moiety, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in reactivity and applications.

Properties

Molecular Formula

C13H15Cl3N4O3S

Molecular Weight

413.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]propanamide

InChI

InChI=1S/C13H15Cl3N4O3S/c1-7(2)10(21)18-11(13(14,15)16)19-12(24)17-8-4-3-5-9(6-8)20(22)23/h3-7,11H,1-2H3,(H,18,21)(H2,17,19,24)

InChI Key

IFWUVYVUKGETIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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